

# Merestinib: A Comparative Guide to its Validation as a Selective MET Inhibitor

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## Compound of Interest

Compound Name: Merestinib dihydrochloride

Cat. No.: B1139136

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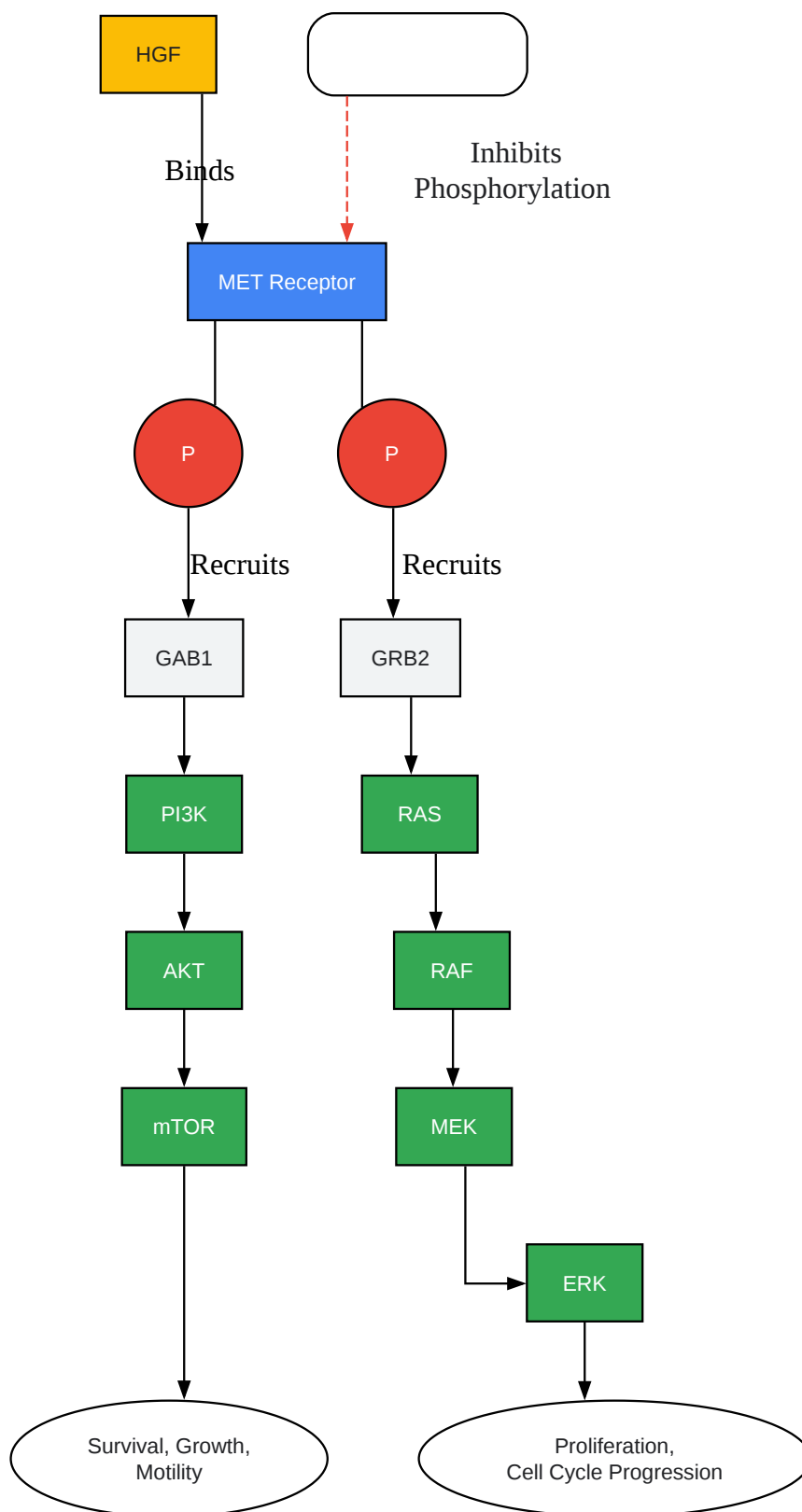
This guide provides an objective comparison of merestinib's performance against other MET inhibitors, supported by experimental data. It details the methodologies for key validation experiments and visualizes critical biological pathways and experimental workflows.

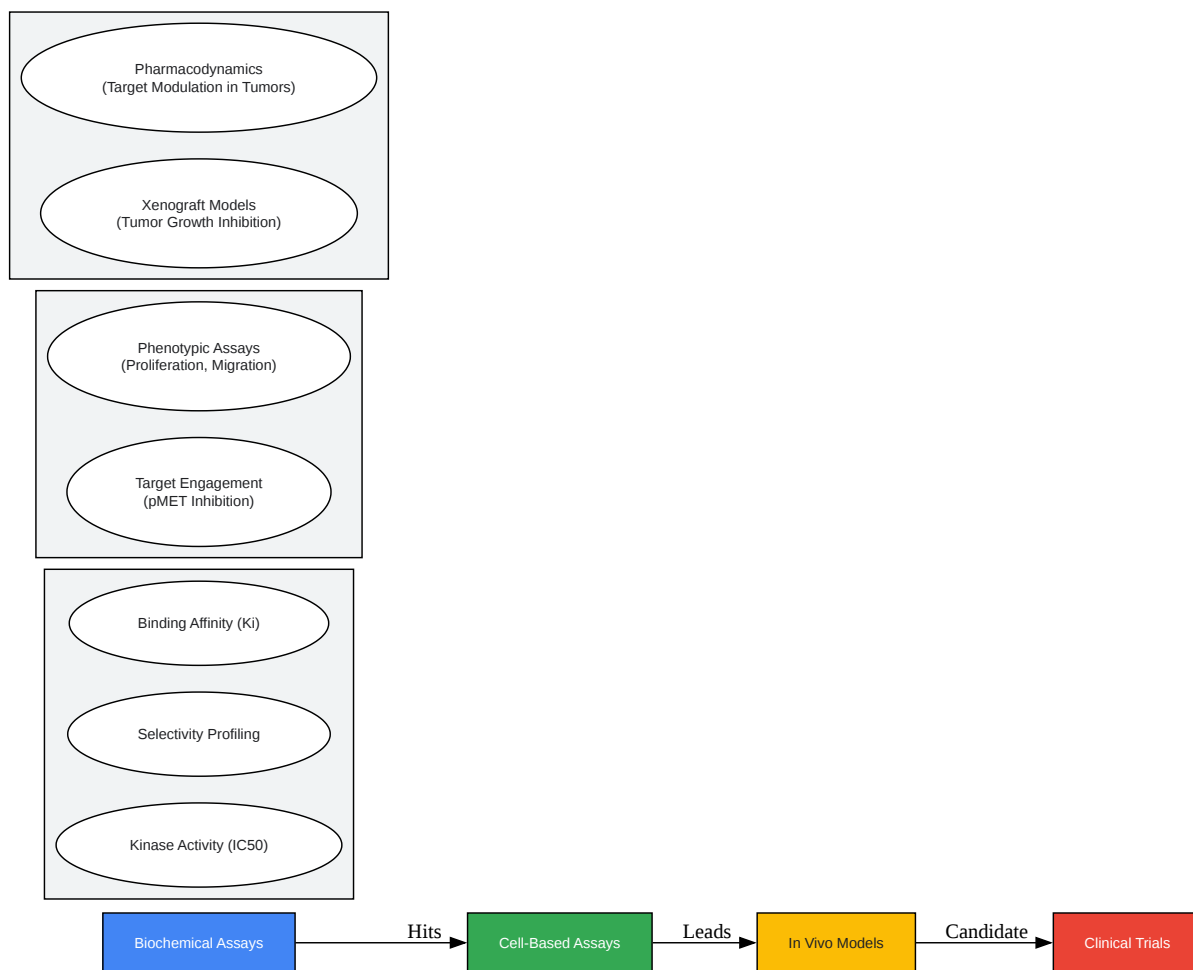
## Introduction to Merestinib and the MET Pathway

Merestinib (LY2801653) is an orally available, small-molecule inhibitor of the proto-oncogene c-Met, a receptor tyrosine kinase (RTK).[1] The MET signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Aberrant MET activation, through mutation, amplification, or overexpression, is a known driver in various cancers, making it a key therapeutic target.[3] Merestinib is classified as a Type II ATP-competitive inhibitor, binding to the inactive conformation of the MET kinase domain.[4] This mechanism may offer advantages in overcoming resistance to Type I inhibitors.[5][6]

## MET Signaling Pathway

Activation of the MET receptor by HGF initiates a cascade of downstream signaling events critical for cell function. Key pathways include the RAS-MAPK pathway, which primarily regulates proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and motility.[2][7] Dysregulation of this network is a hallmark of many cancers.[3]





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